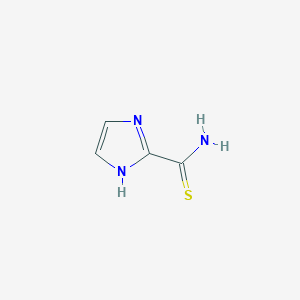

1H-Imidazole-2-carbothioamide

Description

1H-Imidazole-2-carbothioamide (CAS: 438554-23-5) is a 5-membered heterocyclic compound with the molecular formula C₄H₅N₃S and a molecular weight of 127.17 g/mol . The compound features a sulfur-containing carbothioamide (-C(=S)NH₂) group at position 2 of the imidazole ring. It is stored under dry, sealed conditions at room temperature .

Propriétés

IUPAC Name |

1H-imidazole-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3(8)4-6-1-2-7-4/h1-2H,(H2,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLLSRXJCBEPFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594402 | |

| Record name | 1H-Imidazole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438554-23-5 | |

| Record name | 1H-Imidazole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazole-2-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of 1H-Imidazole-2-carbothioamide can be achieved through several methods:

Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions to form imidazole derivatives.

Wallach Synthesis: This method involves the cyclization of α-haloketones with ammonia or primary amines.

Dehydrogenation of Imidazolines: Imidazolines can be dehydrogenated to form imidazoles.

Marckwald Synthesis: This method involves the reaction of α-haloketones with formamide.

Amino Nitrile Method: This method involves the reaction of amino nitriles with carbon disulfide and subsequent cyclization.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Analyse Des Réactions Chimiques

1H-Imidazole-2-carbothioamide undergoes various chemical reactions, including:

Oxidation: The thiocarbonyl group can be oxidized to form sulfonyl derivatives.

Reduction: The thiocarbonyl group can be reduced to form thiol derivatives.

Condensation: It can undergo condensation reactions with aldehydes and ketones to form Schiff bases.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Biological Activities

1H-Imidazole-2-carbothioamide derivatives have been investigated for their potential as antimicrobial agents . Recent studies have shown that these compounds exhibit promising activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, a study reported that certain derivatives demonstrated significant inhibitory effects on metallo-β-lactamases (MBLs), which are enzymes responsible for antibiotic resistance in Gram-negative bacteria . The mechanism of action is believed to involve the binding of the imidazole moiety to the active site of MBLs, effectively inhibiting their function.

Additionally, this compound has been explored for its anticancer properties . Research indicates that specific derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines. For example, compounds derived from this compound showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative activity . The structure-activity relationship studies suggest that modifications at specific positions on the imidazole ring can enhance biological activity.

Synthesis and Structural Optimization

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available imidazole derivatives. A notable approach includes the acylation of imidazole followed by thiocarbonylation to introduce the carbothioamide functionality. This synthetic pathway allows for the introduction of various substituents that can modulate biological activity .

Structure-activity relationship studies have been pivotal in optimizing these compounds for enhanced efficacy. For instance, researchers have identified that specific substitutions on the imidazole ring significantly affect both antimicrobial and anticancer activities. By employing computational docking studies alongside experimental assays, scientists have elucidated potential binding modes and interactions at the molecular level .

Case Studies and Findings

Several case studies have documented the effectiveness of this compound derivatives in treating infections caused by resistant bacteria and in cancer therapy:

- Antimicrobial Efficacy : A study demonstrated that a series of optimized this compound derivatives exhibited potent activity against Pseudomonas aeruginosa strains producing VIM-2 MBLs. The most effective compounds displayed synergistic effects when combined with traditional antibiotics like meropenem .

- Cancer Treatment : In another investigation, a selected derivative was shown to disrupt microtubule dynamics in HeLa cells, leading to significant reductions in cell viability. The compound's ability to induce DNA damage was confirmed through immunofluorescence microscopy, marking it as a potential candidate for further development as an anticancer agent .

Mécanisme D'action

The mechanism of action of 1H-Imidazole-2-carbothioamide involves its interaction with various molecular targets and pathways. It can act as an inhibitor of enzymes such as protein tyrosine phosphatases, which play a role in cell signaling pathways . Additionally, its thiocarbonyl group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules .

Comparaison Avec Des Composés Similaires

Imidazole Derivatives with Modified Substituents

The following imidazole-based analogs demonstrate how substituent variations influence properties:

Key Observations :

- Functional Group Impact : Replacing the carbothioamide group with a carbaldehyde (as in 1H-Imidazole-2-carbaldehyde) reduces molecular weight by ~31 g/mol and alters reactivity. Carbothioamides are more nucleophilic due to sulfur’s polarizability, whereas carbaldehydes participate in condensation reactions .

- Substituent Complexity: Compounds like 5{22} and 5{25} feature bulky substituents (e.g., dibenzylamino, piperazinyl), which may enhance binding affinity in biological systems but reduce solubility .

Carbothioamide Derivatives in Other Heterocycles

Carbothioamide groups are also found in non-imidazole heterocycles, such as thiazoles:

Comparison with this compound :

- Core Heterocycle: Thiazoles (two nitrogens, one sulfur) vs. imidazoles (two nitrogens).

Pyrazole-Based Heterocycles ()

Pyrazoles (two adjacent nitrogens) differ from imidazoles (non-adjacent nitrogens):

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Ethyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole | Not specified | Iodine and trifluoroethoxymethyl groups |

| Ethyl (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetate | Not specified | Ester and iodine substituents |

Structural vs. Functional Differences :

- Nitrogen Arrangement : Pyrazoles’ adjacent nitrogens create distinct electronic profiles, affecting hydrogen bonding and metal coordination compared to imidazoles.

- Substituent Effects : Halogenation (e.g., iodine) in pyrazoles enhances electrophilicity, whereas this compound’s sulfur may favor nucleophilic interactions .

Activité Biologique

1H-Imidazole-2-carbothioamide is a derivative of imidazole, a five-membered heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound contains a thiocarbonyl group attached to an imidazole ring, which contributes to its reactivity and biological activity. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, enhancing its potential as a drug candidate.

The biological activity of this compound is attributed to its interaction with multiple biochemical pathways. Notably, imidazole derivatives have been shown to exhibit:

- Antibacterial Activity : They target bacterial cell walls and inhibit essential metabolic processes.

- Anticancer Properties : Imidazole derivatives have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including inhibition of angiogenesis and modulation of cell signaling pathways .

- Antioxidant Activity : Research indicates that these compounds possess significant antioxidant properties, which may protect cells from oxidative stress .

Antibacterial and Antifungal Effects

Studies have demonstrated that this compound exhibits moderate antibacterial and antifungal activity. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways .

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. For example:

- In Vitro Studies : Various imidazole derivatives have been tested against cancer cell lines such as HeLa (cervical), MCF-7 (breast), and A375 (melanoma). IC50 values indicate varying levels of potency, with some compounds exhibiting similar efficacy to established chemotherapeutics like sorafenib .

- Mechanistic Insights : Research has highlighted the role of imidazoles in inhibiting key enzymes involved in cancer progression, such as focal adhesion kinase (FAK) and metallo-β-lactamases (MBLs), making them promising candidates for further development .

Antioxidant Properties

This compound has been reported to possess excellent antioxidant activity. This property is crucial for mitigating oxidative damage in cells and may contribute to its overall therapeutic potential .

Research Findings

A summary of key findings from recent studies on this compound is presented in the table below:

Case Studies

Several case studies have highlighted the therapeutic potential of imidazole derivatives:

- Anticancer Efficacy : A study involving a series of imidazoles demonstrated significant antiproliferative effects against various cancer cell lines. The compounds were evaluated using the sulforhodamine B assay, showing promising results comparable to standard treatments.

- Molecular Docking Studies : Computational evaluations provided insights into the binding affinities of this compound derivatives with molecular targets involved in cancer progression. These studies suggest that the compounds stabilize at active sites through electrostatic interactions, enhancing their inhibitory potential .

Q & A

Q. What advanced techniques resolve structural dynamics of this compound in solution?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.